2-{[(1,3-benzodioxol-5-yloxy)acetyl]amino}-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide
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Overview
Description
2-[2-(2H-1,3-BENZODIOXOL-5-YLOXY)ACETAMIDO]-N-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE is a complex organic compound that features a benzodioxole moiety, an acetamido group, and a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2H-1,3-BENZODIOXOL-5-YLOXY)ACETAMIDO]-N-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE typically involves multiple steps, including the formation of the benzodioxole moiety, the acetamido group, and the thiadiazole ring. One common synthetic route involves the following steps:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.
Introduction of the Acetamido Group: This step involves the reaction of the benzodioxole derivative with acetic anhydride and an amine.
Formation of the Thiadiazole Ring: This can be synthesized by reacting thiosemicarbazide with a suitable carboxylic acid derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2H-1,3-BENZODIOXOL-5-YLOXY)ACETAMIDO]-N-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[2-(2H-1,3-BENZODIOXOL-5-YLOXY)ACETAMIDO]-N-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases, particularly cancer.
Mechanism of Action
The mechanism of action of 2-[2-(2H-1,3-BENZODIOXOL-5-YLOXY)ACETAMIDO]-N-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or proteins involved in cell proliferation, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1-Benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds also feature a benzodioxole moiety and have been studied for their anticancer properties.
2-(2,2-Dimethyl-1,3-benzodioxol-5-yl)ethanamine: Another compound with a benzodioxole moiety, used in various chemical applications.
Uniqueness
2-[2-(2H-1,3-BENZODIOXOL-5-YLOXY)ACETAMIDO]-N-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE is unique due to its combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C21H20N4O5S |
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Molecular Weight |
440.5 g/mol |
IUPAC Name |
2-[[2-(1,3-benzodioxol-5-yloxy)acetyl]amino]-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzamide |
InChI |
InChI=1S/C21H20N4O5S/c1-12(2)20-24-25-21(31-20)23-19(27)14-5-3-4-6-15(14)22-18(26)10-28-13-7-8-16-17(9-13)30-11-29-16/h3-9,12H,10-11H2,1-2H3,(H,22,26)(H,23,25,27) |
InChI Key |
PBWOFGAHYOEJNY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN=C(S1)NC(=O)C2=CC=CC=C2NC(=O)COC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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